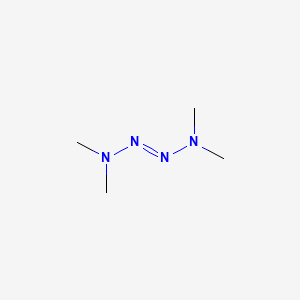

Tetramethyl-2-tetrazene

Description

Historical Context and Evolution of Tetrazene Chemistry Research

The study of tetrazene compounds dates back to the late 19th century. The first report on the reactions of 2-tetrazenes was published by Emil Fischer in 1878, focusing on their behavior with acids. acs.org For many decades, research on these nitrogen-rich chains remained centered on their decomposition under various conditions.

The evolution of tetrazene chemistry saw a gradual expansion from simple decomposition studies to more complex synthetic applications. A significant development was the synthesis of Tetramethyl-2-tetrazene through the oxidative dimerization of its precursor, 1,1-dimethylhydrazine (B165182) (UDMH). vulcanchem.comresearchgate.net This synthesis connected tetrazene chemistry to the aerospace industry, as UDMH is a widely used rocket propellant. vulcanchem.com

Early investigations into the reactivity of TMTZ focused on its thermal and photolytic decomposition, which was found to generate dimethylamino radicals. cdnsciencepub.comcapes.gov.br Later research in the 1970s began to explore its reactions with other electrophilic reagents beyond simple acids, such as diphenylketene (B1584428) and isocyanates, revealing more complex reaction pathways initiated by coordination at a terminal nitrogen atom. acs.org More recently, research has been driven by the need for safer and more environmentally friendly energetic materials, leading to the development of novel synthesis methods for TMTZ, including photocatalytic and electrochemical approaches. researchgate.netrsc.org

Academic Significance of the Tetrazene Moiety in Organic and Inorganic Chemistry

The tetrazene moiety (-N(R)-N=N-N(R)-) is of considerable academic interest due to its unique electronic structure and high nitrogen content, which imparts energetic properties. The alternating single and double bonds between the four nitrogen atoms create a planar arrangement that influences the molecule's stability and reactivity. vulcanchem.com

In Organic Chemistry: The academic significance of the tetrazene group is largely tied to its function as a precursor for reactive intermediates.

Radical Generation: The thermolysis or photolysis of tetrazenes, particularly TMTZ, readily cleaves the N-N single bonds to produce aminyl radicals. cdnsciencepub.com The dimethylaminium radical generated from TMTZ decomposition under acidic conditions can efficiently add to olefinic double bonds, providing a pathway for the amination of organic molecules. researchgate.netcdnsciencepub.com

Reaction with Electrophiles: 2-Tetrazenes react with various electrophiles, including isocyanates and ketenes. acs.org These reactions typically proceed through initial coordination of a terminal nitrogen with the electrophile, followed by the cleavage of the N-N bonds and loss of molecular nitrogen, leading to a variety of organic products. acs.org

In Inorganic Chemistry and Materials Science: The electron-donating nature of TMTZ and the energetic properties of the tetrazene chain are significant in inorganic and materials chemistry.

Cation Radical Formation: TMTZ is a good electron donor and reacts with electron acceptors like tetranitromethane to form a relatively stable cation radical, which has been identified and characterized by electron paramagnetic resonance (EPR) spectroscopy. core.ac.uk

Energetic Polymers: The tetrazene unit can be incorporated directly into the backbone of polymers. researchgate.net These "polytetrazenes" are a class of energetic polymers where the energetic functionality is part of the main chain, unlike traditional binders where energetic groups are on side chains. researchgate.net

Coordination Chemistry: The tetrazene structure can act as a ligand in organometallic complexes. A variety of coordination complexes involving dianions of substituted tetrazenes (R₂N₄²⁻) have been reported. wikipedia.org

Overview of Current Research Landscape Pertaining to this compound

Contemporary research on this compound is vibrant and primarily focused on its application as an energetic material and the development of sustainable synthesis methods.

Advanced Propellant Development: A major driver of current research is the potential for TMTZ to replace highly toxic hydrazine-based liquid rocket propellants. researchgate.net TMTZ exhibits a high heat of formation and a specific impulse comparable to monomethylhydrazine (MMH), but with the significant advantages of lower toxicity and lower vapor pressure. researchgate.netrsc.org Research is active in characterizing its performance as a hypergolic (spontaneously igniting) bipropellant with various oxidizers like dinitrogen tetroxide (N₂O₄). rsc.orgcolab.ws Azidonation derivatives of TMTZ are also being synthesized and studied as new nitrogen-rich compounds for propellant applications. aiaa.org

Green Synthesis Methods: Traditional synthesis of TMTZ involves stoichiometric oxidation using agents like heavy metals or halogens, which are inefficient and environmentally harmful. researchgate.net To address this, modern research is exploring greener synthetic routes. A novel method using the organic photocatalyst Eosin Y for the oxidative coupling of UDMH has been reported as a rapid and efficient alternative. researchgate.net Furthermore, an environmentally friendly electrochemical synthesis has been developed, which uses commercially available electrodes to produce high-purity TMTZ under mild conditions, making it suitable for industrial production. rsc.orgrsc.org

Decomposition and Reactivity Studies: Detailed investigation into the decomposition of TMTZ under various conditions continues to be an area of interest. Studies using NMR and ESR spectroscopy monitor the decomposition under acidic conditions to elucidate the mechanisms and identify the reactive species formed, such as the dimethylaminium radical and the TMTZ cation radical. researchgate.netcdnsciencepub.comcdnsciencepub.com Understanding these pathways is crucial for both controlling its reactivity in synthesis and predicting its stability and performance as a propellant.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-N'-(dimethylaminodiazenyl)-N,N-dimethylamine | vulcanchem.com |

| Molecular Formula | C₄H₁₂N₄ | vulcanchem.com |

| Molecular Weight | 116.17 g/mol | vulcanchem.com |

| Physical State | Liquid (at room temperature) | vulcanchem.com |

| Boiling Point | 111.4°C at 760 mmHg | vulcanchem.com |

| Density | 0.93 g/cm³ | vulcanchem.com |

| Flash Point | 21.2°C | vulcanchem.com |

| Heat of Formation | High positive value, exceeding conventional hydrazines | vulcanchem.comresearchgate.net |

Table 2: Selected Reaction Products from this compound (TMTZ) Decomposition This table outlines the products formed under different reaction conditions, highlighting the compound's diverse reactivity.

| Condition | Reagents | Major Products | Reference(s) |

| Thermal Decomposition | Toluene, Sulfuric Acid | N,N-dimethyltoluidines, N-methylphenethylamine, Formylidene methylamine (B109427) | cdnsciencepub.comcdnsciencepub.com |

| Thermal Decomposition | Toluene, Trifluoroacetic Acid | Formylidene methylamine | cdnsciencepub.comcdnsciencepub.comingentaconnect.com |

| Photolysis | Acetonitrile (B52724), Trifluoroacetic Acid, Olefins | Adducts containing (CH₃)₂NCH₂- moiety | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Reaction with Ketenes | Diphenylketene in CCl₄ | Benzophenone, N,N-dimethyl-2,2-diphenylacetamide | acs.org |

| Reaction with Isocyanates | Phenyl Isocyanate | 1,3,5-Trimethyl-1-phenylbiuret, 1,3-Dimethylurea | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6130-87-6 |

|---|---|

Molecular Formula |

C4H12N4 |

Molecular Weight |

116.17 g/mol |

IUPAC Name |

N-[(E)-dimethylaminodiazenyl]-N-methylmethanamine |

InChI |

InChI=1S/C4H12N4/c1-7(2)5-6-8(3)4/h1-4H3/b6-5+ |

InChI Key |

PRGCYUAJTPIADR-AATRIKPKSA-N |

SMILES |

CN(C)N=NN(C)C |

Isomeric SMILES |

CN(C)/N=N/N(C)C |

Canonical SMILES |

CN(C)N=NN(C)C |

Synonyms |

tetramethyl-2-tetrazene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetramethyl 2 Tetrazene

Oxidative Coupling Reactions in Tetramethyl-2-tetrazene Synthesis

The primary route to this compound involves the oxidative coupling of 1,1-dimethylhydrazine (B165182) (UDMH). researchgate.net This transformation can be achieved through both chemical and electrochemical methods.

Chemical Oxidative Coupling Techniques and Optimization

Various oxidizing agents have been employed for the synthesis of TMTZ from UDMH. Traditional methods often utilize stoichiometric amounts of heavy metals or halogens, which can lead to environmental pollution and challenges in purification. researchgate.net

Other oxidizing agents like potassium permanganate (B83412) have also been investigated. bibliotekanauki.pl However, the reaction of TMTZ with potassium permanganate can lead to the formation of further oxidized products such as (E)-1-formyl-1,4,4-trimethyl-2-tetrazene and (E)-1,4-diformyl-1,4-dimethyl-2-tetrazene. bibliotekanauki.pl The use of iodine as a mediator in the oxidative N-N coupling of hydrazines has also been explored as a synthetic method for 2-tetrazenes. purdue.edu

Table 1: Comparison of Chemical Oxidative Coupling Methods for TMTZ Synthesis

| Oxidizing Agent | Starting Material | Key Findings | Reference |

| Monochloramine | 1,1-dimethylhydrazine | High yield (>90%) and purity (up to 98.8%) can be achieved with optimized reaction conditions. | researchgate.net |

| Potassium Permanganate | 1,1-dimethylhydrazine | Can lead to the formation of formylated byproducts. | bibliotekanauki.pl |

| Iodine | 1,1-dimethylhydrazine | Serves as a mediator for the oxidative N-N coupling. | purdue.edu |

Electrochemical Oxidative Coupling Protocols and Efficiency Studies

Electrochemical synthesis offers a more environmentally friendly and convenient alternative to traditional chemical oxidation. rsc.org This method involves the oxidative coupling of UDMH on commercially available electrodes under mild conditions. rsc.org

Electrochemical synthesis can produce TMTZ with a purity of up to 98.5% and a yield exceeding 45%. rsc.org This technique is considered simple, clean, and suitable for industrial production, avoiding the use of hazardous oxidizing agents. rsc.org The process is not only environmentally benign but also allows for precise control over the reaction. rsc.orgjetir.org

Table 2: Electrochemical Synthesis of TMTZ - Key Parameters and Results

| Parameter | Value/Condition | Outcome | Reference |

| Starting Material | 1,1-dimethylhydrazine (UDMH) | - | rsc.org |

| Electrodes | Commercially procured | - | rsc.org |

| Conditions | Mild | - | rsc.org |

| Purity | Up to 98.5% | High purity product | rsc.org |

| Yield | > 45% | Efficient conversion | rsc.org |

Photocatalytic Approaches to this compound Formation

A novel and efficient method for TMTZ synthesis involves photocatalytic oxidative coupling. researchgate.net This approach utilizes an organic photocatalyst, such as Eosin Y, to rapidly and efficiently synthesize TMTZ. researchgate.net The reaction is typically carried out under visible light irradiation. beilstein-journals.org

Photocatalytic methods are considered more environmentally friendly and catalytic compared to stoichiometric oxidative coupling, which often employs heavy metals or halogens. researchgate.net The use of photocatalysts can lead to high yields of up to 95% for the coupling of various amine substrates under an ambient air atmosphere, with oxygen playing a crucial role in the regeneration of the photocatalyst. researchgate.netacs.org

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing the synthesis of TMTZ. Studies using density functional theory (DFT) have provided insights into the detailed synthesis mechanism. researchgate.net

The high purity of TMTZ obtained in certain synthetic routes can be attributed to the self-reaction of an intermediate diazene (B1210634), which forms TMTZ without any energy barrier. researchgate.net The decomposition of TMTZ under acidic conditions has also been investigated, with evidence suggesting the generation of the dimethylaminium radical upon photolysis. cdnsciencepub.com Thermolysis or photolysis of TMTZ is known to generate the dimethylamino radical. cdnsciencepub.comacs.org The initial step in the oxidation of 1,1-disubstituted hydrazines is believed to involve the formation of an aminonitrene (1,1-diazene) intermediate. sfu.ca

Development of Environmentally Conscious Synthetic Routes

The development of green synthetic routes for organic compounds is a growing area of research. jetir.orgchemistryjournals.net For TMTZ, this involves moving away from hazardous reagents and exploring more sustainable alternatives.

Electrochemical synthesis is a prime example of an environmentally friendly approach, as it avoids the use of chemical oxidants and operates under mild conditions. rsc.org This method is considered a clean and suitable process for industrial production. rsc.orgrsc.org

Photocatalysis also represents a greener synthetic method by utilizing light as a clean energy source and often employing organic catalysts. researchgate.netjetir.org These methods reduce the reliance on heavy metals and halogens, thereby minimizing environmental pollution. researchgate.net The use of alternative solvents, such as water and supercritical fluids, is another key aspect of developing greener syntheses. chemistryjournals.net

Elucidation of Tetramethyl 2 Tetrazene Reactivity and Transformation Mechanisms

Decomposition Pathways of Tetramethyl-2-tetrazene

This compound (TMT) is known for its propensity to decompose under various conditions, a characteristic attributed to the labile azo linkage within its structure. cdnsciencepub.com The decomposition can proceed through thermal, photolytic, or acid-catalyzed pathways, each involving distinct intermediates and leading to different product distributions.

The thermal decomposition of TMT has been a subject of interest for its potential to generate reactive nitrogen-centered radicals. rsc.org In the absence of a suitable hydrogen donor, dimethylamino radicals, formed from the thermolysis of TMT, undergo disproportionation and dimerization. rsc.org This leads to the formation of dimethylamine (B145610), N,N',N''-trimethylhexahydrotriazine (the trimer of formylidene methylamine), and tetramethylhydrazine (B1201636). cdnsciencepub.comrsc.org

When TMT is decomposed in the presence of a hydrogen-donating solvent like cumene (B47948), the primary reaction of the resulting dimethylamino radicals is the abstraction of a hydrogen atom from the solvent. rsc.org This yields dimethylamine and bicumyl in good quantities. rsc.org The decomposition in various solvents demonstrates that the relative importance of hydrogen abstraction versus disproportionation is dependent on the solvent's ability to donate a hydrogen atom and the concentration of the tetrazene. rsc.org For instance, in chlorobenzene, a non-hydrogen-donating solvent, disproportionation is favored over hydrogen abstraction. rsc.org

The kinetics of the thermal decomposition of TMT have been studied, and it has been found that the decomposition is a first-order reaction. datapdf.com The rate of decomposition is influenced by the solvent, with the reaction proceeding faster in certain solvents. acs.org

Table 1: Products of Thermal Decomposition of this compound in Various Solvents cdnsciencepub.comrsc.org

| Solvent | Major Products | Minor Products |

| Cumene | Dimethylamine, Bicumyl | N,N',N''-trimethylhexahydrotriazine, Tetramethylhydrazine |

| Toluene (in H₂SO₄) | Formylidene methylamine (B109427) | N,N-dimethyltoluidines, N-methylphenethylamine, Benzyltoluenes |

| Anisole (in CF₃COOH) | Formylidene methylamine | Ortho and para isomers of amination products |

| Chlorobenzene | Disproportionation Products | Hydrogen Abstraction Products |

This table summarizes the primary products observed during the thermal decomposition of TMT under different solvent conditions.

Photolysis of TMT, particularly in acidic media, provides a clean route to generating aminium radicals. cdnsciencepub.comacs.org Irradiation of TMT in acetonitrile (B52724) containing trifluoroacetic acid generates the dimethylaminium radical cation. cdnsciencepub.comcdnsciencepub.comresearchgate.net This radical is highly reactive and can efficiently add to olefinic double bonds. cdnsciencepub.comcdnsciencepub.comresearchgate.net For example, the photolytic addition of TMT to norbornenes results in the formation of 2-norbornyl radicals, which then couple to form dimers. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Electron spin resonance (ESR) spectroscopy has been instrumental in identifying the radical intermediates in these reactions. cdnsciencepub.comcdnsciencepub.comresearchgate.net During the photolysis of TMT in trifluoroacetic acid, the ESR signal of the tetramethylhydrazine cation radical emerges, while the dimethylaminium radical itself is not directly detected, suggesting it is a short-lived species. cdnsciencepub.comcdnsciencepub.comresearchgate.net The photolysis of TMT in the presence of a Corex filter in an acidic buffer (pH ~5) solution containing cyclohexene (B86901) led to a complex mixture of basic products, indicating various reaction pathways. sfu.ca

The decomposition of TMT is significantly influenced by the presence of acids. cdnsciencepub.com In dilute acidic solutions, such as 1 M hydrochloric acid or trifluoroacetic acid in methanol (B129727) or acetonitrile, the decomposition is slow at 0°C but accelerates at room temperature. cdnsciencepub.com The primary product under these conditions is the trimer of formylidene methylamine. cdnsciencepub.com

In concentrated sulfuric acid, TMT decomposes rapidly, within 15 minutes, to yield formylidene methylamine and dimethylamine. cdnsciencepub.comcdnsciencepub.comresearchgate.net The mechanism in strongly acidic media is proposed to involve the diprotonated form of TMT, which then undergoes homolytic cleavage to produce two aminium radicals. cdnsciencepub.com

The protonation of TMT is a key step in its acid-catalyzed decomposition. TMT has a pKb of 7.8. sfu.ca In solutions with pH above 0, TMT is primarily monoprotonated. sfu.ca The rate of decomposition shows a linear relationship with acidity, indicating specific acid catalysis. sfu.ca It has been proposed that the monoprotonated TMT (TMT-H+) decomposes via an ionic pathway to generate a nitrenium ion. cdnsciencepub.com However, an alternative mechanism involving an intramolecular cyclic proton transfer has also been suggested. cdnsciencepub.com

ESR studies of TMT in acidic solvents like trifluoroacetic acid show the presence of the stable tetrazene cation radical (TMT•+), which surprisingly does not react with cyclohexene. cdnsciencepub.comcdnsciencepub.comresearchgate.net The formation of both the tetrazene cation radical and the tetramethylhydrazine cation radical in acidic media highlights the complexity of the decomposition pathways, and their exact roles in product formation are not yet fully understood. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The solvent plays a crucial role in the decomposition of TMT, influencing both the rate of reaction and the nature of the products formed. As discussed in the context of thermal decomposition, hydrogen-donating solvents like cumene promote hydrogen abstraction by the dimethylamino radicals. rsc.org In contrast, in aprotic solvents like acetonitrile or in the presence of strong acids, different reaction pathways are favored. cdnsciencepub.comcapes.gov.br

In the acid-catalyzed decomposition, the solvent can affect the stability and reactivity of the protonated species and the resulting radical intermediates. For instance, the photolysis in acetonitrile with trifluoroacetic acid leads to the efficient generation and subsequent reaction of the dimethylaminium radical. cdnsciencepub.comcdnsciencepub.comresearchgate.net The decomposition of 1,1,4,4-tetraphenyl-2-tetrazene, a related compound, has been studied in various aprotic solvents, indicating that solvent properties can influence the decomposition of tetrazenes. capes.gov.br

Acid-Catalyzed Decomposition Mechanisms and Protonation Effects

Reactions of this compound with Electrophilic Species

Beyond decomposition, TMT can react with various electrophiles, initiating a cascade of transformations that lead to a variety of products.

The reaction of TMT with electrophiles like diphenylketene (B1584428) and isocyanates proceeds via the initial nucleophilic attack of a terminal nitrogen atom of TMT on the electrophilic center. lookchem.com

The reaction of TMT with diphenylketene in carbon tetrachloride yields a mixture of products, including benzophenone, N,N-dimethyl-2,2-diphenylacetamide, and N-methyl-2,2-diphenylacetamide. lookchem.com The variability in product yields and reaction times suggests the possible involvement of free radical chain-initiating processes. lookchem.com

In the case of isocyanates, such as phenyl isocyanate and p-toluenesulfonyl isocyanate, the reaction with TMT is more straightforward. lookchem.com Phenyl isocyanate reacts with TMT to produce l-phenyl-3,3-dimethylurea in high yield. lookchem.com Similarly, p-toluenesulfonyl isocyanate reacts to form 3,3-dimethyl-1-p-toluenesulfonylurea. lookchem.com

A proposed mechanism for the reaction with isocyanates involves the initial nucleophilic attack of a terminal nitrogen of TMT on the carbonyl carbon of the isocyanate. lookchem.com This is followed by the loss of a molecule of nitrogen and a proton transfer from a methyl group on the other terminal nitrogen to the resulting urea (B33335) anion. lookchem.com This pathway is favored over an acid-catalyzed route, as TMT was found to be stable in carbon tetrachloride in the absence of the electrophile. lookchem.com

Table 2: Products from the Reaction of this compound with Electrophiles lookchem.com

| Electrophile | Solvent | Major Products |

| Diphenylketene | Carbon Tetrachloride | Benzophenone, N,N-dimethyl-2,2-diphenylacetamide, N-methyl-2,2-diphenylacetamide |

| Phenyl Isocyanate | Carbon Tetrachloride | 1-Phenyl-3,3-dimethylurea |

| p-Toluenesulfonyl Isocyanate | Carbon Tetrachloride | 3,3-Dimethyl-1-p-toluenesulfonylurea |

This table outlines the primary products formed from the reaction of TMT with selected electrophilic species.

Addition Reactions with Olefins and Radical Adduct Formation

The photolysis of this compound (TMT) in acidic conditions, such as in acetonitrile containing trifluoroacetic acid, generates the dimethylaminium radical. researchgate.netcdnsciencepub.com This radical species readily adds to olefinic double bonds. researchgate.netcdnsciencepub.com For instance, photolytic addition of TMT to norbornenes results in the formation of 2-norbornyl radicals, which then undergo coupling. researchgate.netcdnsciencepub.com The investigation of TMT decomposition under acidic conditions has been monitored using techniques like product analysis, nuclear magnetic resonance (NMR), and electron spin resonance (ESR) spectroscopy. researchgate.netcdnsciencepub.com

In these reactions, some of the resulting adducts contain a (CH₃)₂NCH₂— moiety. researchgate.netcdnsciencepub.com The precursor to this group is suggested to be the CH₂=N(CH₃)₂⁺ species. researchgate.netcdnsciencepub.com The generation of aminium radicals from this compound and their subsequent addition to olefins under photolytic conditions have been demonstrated as a viable synthetic route. acs.org Under acidic conditions, photolysis of TMT provides a clean source of dimethylaminium radicals ((CH₃)₂NH•⁺), which have been shown to add effectively to various olefins, including cyclohexene, norbornene, and 1,5-cyclooctadiene, under both nitrogen and oxygen atmospheres. sfu.ca

The electrophilic nature of the generated radicals influences their reactivity towards different olefins. For example, the rate of addition is highest with electron-rich alkenes, which is indicative of the electrophilic character of the reacting imidyl radicals. acs.org The carbon-centered radical formed after the initial addition can then act as a chain carrier. acs.org

Table 1: Products from the Photolytic Addition of TMT to Norbornenes

| Reactant | Radical Intermediate | Final Product(s) |

|---|---|---|

| This compound, Norbornene | 2-Norbornyl radical | exo- and endo-coupled dimers |

Reactivity Towards Halogenated Compounds

This compound (TMT) exhibits reactivity towards certain halogenated compounds, often in the context of initiating polymerization. Systems combining TMT with halogenated compounds like benzyl (B1604629) chloride or bromoacetic acid have been studied for the polymerization of acrylonitrile (B1666552). researchgate.net In these systems, the polymerization proceeds via a radical mechanism. researchgate.net For example, the combination of TMT and bromoacetic acid in dimethylformamide (DMF) was found to initiate the polymerization of acrylonitrile more readily than TMT alone. researchgate.net The initial rate of polymerization in this system was found to be proportional to [TMT]⁰.⁶²[bromoacetic acid]⁰.⁵[acrylonitrile]¹.⁵. researchgate.net

Similarly, a system of TMT and benzyl chloride was also used to initiate acrylonitrile polymerization through a radical mechanism. researchgate.net The interaction of TMT with carbon tetrachloride in the presence of water has also been investigated as an initiating system for the polymerization of acrylonitrile. acs.org In solvents that can generate polyhalomethyl radicals through halogen abstraction, a transient radical is formed during TMT decomposition. researchgate.net ESR spectroscopy has shown that this transient radical contains a "CH₂NCH₃" fragment and the solvent-derived radical. researchgate.net

Radical Chemistry Initiated by this compound

Generation and Characterization of Aminium Radicals

The generation of aminium radicals is a key feature of the chemistry of this compound (TMT). acs.org Both thermal and photolytic decomposition of TMT can lead to the formation of these radical species. cdnsciencepub.com Specifically, the thermolysis or photolysis of TMT has been shown to generate the dimethylamine radical, a fact confirmed by the observation of its electron spin resonance (ESR) signal. cdnsciencepub.com Under acidic conditions, the decomposition of TMT can proceed through a free radical mechanism. sfu.ca For example, in concentrated sulfuric acid, it is proposed that TMT is homolytically decomposed into two aminium radicals. cdnsciencepub.com

The photolysis of TMT in acidic solutions has been established as a reliable method for producing dimethylaminium radicals ((CH₃)₂NH•⁺). sfu.ca These radicals are characterized by their ability to add efficiently to olefinic double bonds. researchgate.netcdnsciencepub.com The treatment of TMT with alkylating or acylating agents in acidic environments also leads to the formation of the persistent radical cations TMT⁺• and tetramethylhydrazine radical cation (TMH⁺•), which have been identified by ESR spectroscopy. cdnsciencepub.com Aminium radicals are considered to be highly electrophilic due to their radical cation nature. acs.org

Electron Transfer Reactions in this compound Systems

Electron transfer is a fundamental process in the reactions of this compound (TMT). TMT is recognized as a good electron donor, a property demonstrated by the formation of complexes with electron acceptors like aluminum trimethyl. core.ac.uk The reaction of TMT with tetranitromethane (TNM) in various solvents produces a relatively stable paramagnetic species, which has been identified by its electron paramagnetic resonance (EPR) spectrum as the cation radical of TMT (TMT⁺•). core.ac.uk This indicates that TMT can act as an electron donor, leading to the formation of its corresponding radical cation. core.ac.uk

The formation of the TMT cation radical (TMT⁺•) and the tetramethylhydrazine cation radical (TMH⁺•) during the decomposition of TMT in the presence of alkylating or acylating agents is believed to involve an electron transfer (oxidation) to aminium radicals. cdnsciencepub.com However, the precise role of these two radical cations in subsequent reactions is not fully understood. cdnsciencepub.com In certain solvents, TMT solutions exhibit the ESR signal of the stable TMT cation radical, which was observed to be unreactive towards cyclohexene. researchgate.netcdnsciencepub.com Molecular electron density theory studies have also touched upon the electron transfer characteristics of related tetrazine compounds in reactions. rsc.org

Table 2: ESR Coupling Constants for this compound Cation Radical

| Parameter | Value (in gauss) |

|---|---|

| aN (2,3 positions) | 1.07 ± 0.05 |

| aN (1,4 positions) | 10.93 ± 0.05 |

| aH (six equivalent protons) | 10.45 ± 0.05 |

| aH (six equivalent protons) | 11.72 ± 0.05 |

Note: Measured in acetone (B3395972) at -30°C. core.ac.uk

This compound as a Polymerization Initiator

Kinetic Studies of Polymerization Initiation

The initiation of polymerization by this compound (TMT) has been the subject of several kinetic investigations, particularly for the polymerization of vinyl monomers. These studies have revealed that TMT can act as a thermal or photochemical initiator, and its efficiency is often enhanced when used in binary systems with co-initiators. The polymerization process has been confirmed to proceed via a radical mechanism. researchgate.nettandfonline.com

The thermal decomposition of this compound generates dimethylamino radicals, which are the primary species responsible for initiating the polymerization process. researchgate.net The rate of polymerization (Rp) is influenced by the concentrations of the monomer, TMT, and any co-initiator present.

Polymerization of Acrylonitrile (AN)

When TMT is used with pyruvic acid (PA) as a co-initiator, the rate of polymerization is described by the following expression:

Rp ∝ [TMT]0.52 [PA]0.59 [AN]1.63 researchgate.net

In another binary system, TMT with bromoacetic acid (BA) initiates the polymerization of acrylonitrile with the rate of polymerization given by:

Rp = k[TMT]0.62 [BA]0.5 [AN]1.5 researchgate.net

The use of a transition metal salt, cobalt(II) chloride, in combination with TMT has also been investigated. The initial rate of polymerization for this system was found to be:

Rp = k[TMT][Co(II) chloride][AN] researchgate.nettandfonline.com

The kinetic data for the polymerization of acrylonitrile initiated by the TMT-Co(II) chloride system in DMF at 60°C is presented below.

Table 1: Kinetic Data for Acrylonitrile Polymerization Initiated by TMT-Co(II) Chloride System

| [TMT] (mol/L) | [Co(II) chloride] (mol/L) | [AN] (mol/L) | Initial Rate of Polymerization (Rp) (mol/L·s) |

|---|---|---|---|

| 0.01 | 0.001 | 1.0 | 1.2 x 10-5 |

| 0.02 | 0.001 | 1.0 | 1.9 x 10-5 |

| 0.03 | 0.001 | 1.0 | 2.5 x 10-5 |

| 0.01 | 0.0005 | 1.0 | 0.9 x 10-5 |

| 0.01 | 0.002 | 1.0 | 1.5 x 10-5 |

| 0.01 | 0.001 | 0.5 | 0.3 x 10-5 |

Data sourced from a study on the polymerization of acrylonitrile initiated by the TMT-Co(II) chloride system. tandfonline.com

Photopolymerization of Vinyl Monomers

This compound has also been shown to be an effective photosensitizer for the polymerization of vinyl monomers such as methyl methacrylate (B99206) (MMA) and styrene (B11656). researchgate.net In these photopolymerization reactions, the rate of polymerization (Rp) is dependent on the square root of the TMT concentration and the monomer concentration:

Rp = k[TMT]1/2[Monomer] researchgate.net

Under ultraviolet irradiation, the chain-transfer constant of TMT for both methyl methacrylate and styrene has been estimated to be 3.8 × 10−2. researchgate.net

Theoretical and Computational Chemistry Studies on Tetramethyl 2 Tetrazene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations have been pivotal in elucidating the electronic structure and bonding characteristics of tetramethyl-2-tetrazene. Infrared and Raman spectroscopy studies, complemented by theoretical calculations, have indicated a delocalized π-system along the N-N=N-N chain. sfu.ca This delocalization is evidenced by the calculated bond orders, which show the central N=N bond to have a bond order of 1.72, while the adjacent N-N bonds have a bond order of 1.44, indicating partial double bond character. sfu.ca

The electronic nature of TMTZ has also been probed through the study of its cation radical. Electron paramagnetic resonance (EPR) spectroscopy of the TMTZ cation radical, generated by its reaction with tetranitromethane, has provided experimental data that aligns with theoretical predictions. core.ac.uk Computational analysis of the cation radical has allowed for the estimation of free electron spin densities, with a value of 0.42 on the terminal nitrogen atoms (N1 and N4) and 0.08 on the central nitrogen atoms (N2 and N3). core.ac.uk The relatively small nitrogen coupling constant observed for the terminal nitrogens suggests sp² hybridization, providing further evidence for the delocalized electronic structure. core.ac.uk

Proton affinities and vertical ionization energies for TMTZ have been calculated using the B3LYP/6-311++G(d,p) level of theory, contributing to a deeper understanding of its fundamental electronic properties. purdue.edu

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method | Reference |

| N-N Bond Order | 1.44 | IR and Raman Studies | sfu.ca |

| N=N Bond Order | 1.72 | IR and Raman Studies | sfu.ca |

| Spin Density (N1, N4) in Cation Radical | 0.42 | EPR and Computational Analysis | core.ac.uk |

| Spin Density (N2, N3) in Cation Radical | 0.08 | EPR and Computational Analysis | core.ac.uk |

| Proton Affinity | Available | B3LYP/6-311++G(d,p) | purdue.edu |

| Vertical Ionization Energy | Available | B3LYP/6-311++G(d,p) | purdue.edu |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been a powerful tool for investigating the reaction mechanisms involving this compound, from its synthesis to its decomposition.

The synthesis of high-purity (E)-1,1,4,4-tetramethyl-2-tetrazene has been studied using DFT methods. researchgate.net These calculations have revealed that the reaction mechanism involves the self-reaction of an intermediate diazene (B1210634) species, which proceeds without an energy barrier to form TMTZ. researchgate.net This theoretical insight helps to explain the high yields and purity achievable under optimized experimental conditions. researchgate.net The oxidation of 1,1-dimethylhydrazine (B165182) is a key step in the formation of TMTZ, and computational studies have provided a framework for understanding the efficiency of this process. bibliotekanauki.pl

The thermal and photolytic decomposition of this compound, particularly under acidic conditions, has been a subject of theoretical modeling. sfu.caresearchgate.net These studies have shown that the decomposition pathways are complex and can be influenced by factors such as the presence of acid and light. Theoretical investigations have helped to rationalize the observed products and intermediates. For instance, the acid-catalyzed decomposition is proposed to proceed via different mechanisms depending on the conditions, leading to a variety of products. sfu.ca

The decomposition of TMTZ is known to involve radical species, and computational studies have been crucial in identifying and characterizing these intermediates and the associated transition states. The photolysis of TMTZ in the presence of trifluoroacetic acid has been shown to generate the dimethylaminium radical ((CH₃)₂NH⁺•). researchgate.net The reaction of TMTZ with tetranitromethane produces a stable cation radical, (CH₃)₂NN=NN(CH₃)₂⁺•, which has been extensively studied by EPR spectroscopy and computational methods to determine its spin-coupling constants and spin density distribution. core.ac.uk The calculated hyperfine coupling constants for the cation radical are in good agreement with experimental values. core.ac.uk

Table 2: Calculated Hyperfine Coupling Constants (in Gauss) for the this compound Cation Radical in Acetone (B3395972)

| Parameter | Calculated Value | Reference |

| aN (N2, N3) | 1.07 ± 0.05 | core.ac.uk |

| aN (N1, N4) | 10.93 ± 0.05 | core.ac.uk |

| aH (six equivalent protons) | 10.45 ± 0.05 | core.ac.uk |

| aH (six equivalent protons) | 11.72 ± 0.05 | core.ac.uk |

Theoretical Modeling of Decomposition Processes

Molecular Electron Density Theory (MEDT) Analysis of Tetrazene Reactivity

Molecular Electron Density Theory (MEDT) has been applied to understand the reactivity of the broader class of tetrazines, which provides a theoretical framework applicable to this compound. rsc.orgresearchgate.netresearchgate.netluisrdomingo.comdntb.gov.ua MEDT studies on the participation of tetrazines in aza-Diels-Alder reactions have shown that their reactivity is governed by their electrophilic character. rsc.orgresearchgate.netresearchgate.net The analysis of conceptual DFT indices reveals that electron-withdrawing substituents increase the electrophilicity of the tetrazine ring. rsc.orgresearchgate.net A strong correlation has been found between the global electron density transfer at the transition state and the activation enthalpies for these reactions. rsc.orgresearchgate.net Bonding Evolution Theory (BET), a component of MEDT, has demonstrated that the activation energy in these reactions is primarily associated with the depopulation of the C-C and C-N double bonds of the reactants. rsc.orgresearchgate.net These theoretical findings suggest that the reactivity of this compound in such cycloaddition reactions would be influenced by the electron-donating nature of the methyl groups.

Thermochemical Property Prediction through Computational Methods

Computational methods have been employed to predict the thermochemical properties of this compound and related energetic materials. Group-additivity methods, which break down molecules into their constituent atoms and their immediate neighbors, have been developed to calculate standard heats of combustion (ΔH°c) and formation (ΔH°f) for a wide range of organic molecules, including those containing nitrogen-nitrogen bonds. mdpi.com

More sophisticated quantum mechanical methods, such as the Complete Basis Set (CBS-4M) method, have been used to compute the heats of formation of 2-tetrazene derivatives. bibliotekanauki.pl These calculated thermochemical data are essential for predicting the performance of energetic materials, including their detonation parameters like pressure and velocity, and specific impulses. bibliotekanauki.placs.org

Chemistry of Functionalized Tetramethyl 2 Tetrazene Derivatives

Synthesis and Characterization of Substituted Tetrazene Analogues

The synthesis of substituted 2-tetrazene analogues often begins with the oxidation of corresponding hydrazine (B178648) precursors. For instance, (E)-1,1,4,4-tetramethyl-2-tetrazene can be synthesized by the oxidation of 1,1-dimethylhydrazine (B165182) with aqueous monochloramine. researchgate.net This method provides a foundational route to the basic tetramethyl-2-tetrazene structure.

Further functionalization can be achieved through various synthetic strategies. The oxidation of 1,1-dimethylhydrazine can yield (E)-1-formyl-1,4,4-trimethyl-2-tetrazene and (E)-1,4-diformyl-1,4-dimethyl-2-tetrazene when oxidized with potassium permanganate (B83412). researchgate.net Another approach involves the synthesis of tetrazolyl-substituted tetrazenes. For example, 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene and its analogues are prepared by the oxidation of the corresponding tetrazolylhydrazines with bromine. researchgate.netacs.org A novel method has also been developed for preparing these tetrazolylhydrazine precursors in high yield from 5-bromotetrazoles. researchgate.netacs.org

The synthesis of hydroxyalkyl-substituted 2-tetrazenes, such as 1,1,4,4-tetrakis(2-hydroxyethyl)-2-tetrazene, has also been reported. researchgate.net These compounds and their corresponding methyl ethers are synthesized to investigate hydrogen bonding. researchgate.net

Characterization of these synthesized analogues is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Vibrational Spectroscopy (IR and Raman): Used to identify functional groups present in the molecule. researchgate.netacs.org

Mass Spectrometry: Confirms the molecular weight of the synthesized compounds. researchgate.netacs.org

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Provides detailed information about the chemical environment of the atoms, aiding in structural elucidation. researchgate.netacs.orgresearchgate.net

Single-Crystal X-ray Diffraction: Offers definitive proof of the molecular structure and conformation in the solid state. researchgate.netacs.orgresearchgate.net

A summary of representative substituted this compound analogues and their synthetic precursors is provided in the table below.

| Compound Name | Synthetic Precursor(s) | Oxidizing Agent | Citation |

| (E)-1,1,4,4-Tetramethyl-2-tetrazene | 1,1-Dimethylhydrazine | Aqueous Monochloramine | researchgate.net |

| (E)-1-Formyl-1,4,4-trimethyl-2-tetrazene | (E)-1,1,4,4-Tetramethyl-2-tetrazene | Potassium Permanganate | researchgate.net |

| (E)-1,4-Diformyl-1,4-dimethyl-2-tetrazene | (E)-1,1,4,4-Tetramethyl-2-tetrazene / 1-Formyl-1-methylhydrazine | Potassium Permanganate | |

| 1,4-Bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene | Corresponding tetrazolylhydrazine | Bromine | researchgate.netacs.org |

| 1,1,4,4-Tetrakis(2-hydroxyethyl)-2-tetrazene | Not specified | Not specified | researchgate.net |

Functionalization Strategies and Methods

Functionalization of the this compound core is a key strategy to tailor its properties for specific applications. These methods can introduce a variety of functional groups, enhancing characteristics such as energy content, solubility, or reactivity for further chemical transformations.

One primary functionalization route is oxidation . The reaction of (E)-1,1,4,4-tetramethyl-2-tetrazene with one equivalent of potassium permanganate leads to the formation of (E)-1-formyl-1,4,4-trimethyl-2-tetrazene. Using a different precursor, 1-formyl-1-methylhydrazine, with potassium permanganate can also yield (E)-1,4-diformyl-1,4-dimethyl-2-tetrazene.

Another significant strategy involves the introduction of heterocyclic moieties . Nitrogen-rich compounds have been synthesized by linking tetrazole units to the tetrazene backbone. For instance, compounds like 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, 1,4-bis[1-isopropoxycarbonylmethyl-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, and 1,4-bis[1-carboxymethyl-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene have been successfully synthesized and characterized. researchgate.netacs.org This is achieved by the oxidation of the corresponding tetrazolylhydrazines. researchgate.netacs.org

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the functionalization of polymers containing tetrazine units. d-nb.info This "click chemistry" approach allows for the efficient post-polymerization modification of poly(tetrazine)s with various dienophiles, such as trans-cyclooctene (B1233481) (TCO) derivatives. d-nb.info This method has been used to attach functional groups like α-amino-ω-methoxy triethylene glycol (TEG) to the polymer backbone. d-nb.info

Furthermore, photocatalytic oxidative coupling presents a more environmentally friendly method for synthesizing this compound itself. This approach uses an organic photocatalyst like Eosin Y for an efficient synthesis, avoiding the use of heavy metals or halogens as oxidizing agents. researchgate.net

Development of Tetrazene-Based Cationic Salts and Their Exchange Reactions

The basic nature of the nitrogen atoms in the tetrazene core allows for the formation of cationic salts. (E)-1,1,4,4-tetramethyl-2-tetrazene can react with an ether solution of monochloramine to produce a stable 1,1,4,4-tetramethyl-2-tetrazenium chloride salt. researchgate.net This reaction highlights the ability of the tetrazene to act as a nucleophile.

A key feature of these cationic salts is their ability to undergo anion exchange reactions , also known as metathesis. This allows for the introduction of a wide variety of anions, which can significantly alter the properties of the resulting salt. For instance, the chloride anion in the initially formed tetrazenium salt can be readily replaced by various energetic anions. researchgate.net

Examples of anions that have been successfully exchanged include:

Nitrate (NO₃⁻) researchgate.net

Perchlorate (ClO₄⁻) researchgate.net

5,5′-Azobistetrazolate researchgate.net

Picrate researchgate.net

Azide (N₃⁻) researchgate.net

The synthesis of these energetic salts is of particular interest for creating new materials with tailored energetic properties. The resulting salts are typically characterized by spectroscopic methods, and their solid-state structures are often confirmed by X-ray crystallography. The development of new energetic salts based on nitrogen-rich cations and anions is an active area of research.

The table below summarizes the synthesis of a tetrazenium salt and its subsequent anion exchange reactions.

| Starting Material | Reagent | Product | Anion Exchange Products | Citation |

| (E)-1,1,4,4-Tetramethyl-2-tetrazene | Monochloramine (in ether) | 1,1,4,4-Tetramethyl-2-tetrazenium chloride | Nitrate, Perchlorate, 5,5′-Azobistetrazolate, Picrate, Azide salts | researchgate.net |

Polymeric Systems Incorporating Tetrazene Units

Tetrazene units have been successfully incorporated into polymeric structures, leading to materials with unique thermal and energetic properties. These polymers can have the tetrazene moiety either as part of the polymer backbone or as a pendant group.

One approach involves the synthesis of energetic polymers with a trans-2-tetrazene unit directly in the polymer backbone . researchgate.net These polytetrazenes are synthesized from corresponding monomers and exhibit decomposition temperatures around 130 °C. researchgate.net The glass-transition temperatures of these polymers can be tuned and even lowered significantly with the addition of energetic plasticizers like diazidotetrazene. researchgate.net

Another strategy utilizes the tetrazene unit for radical polymerization . The decomposition of the tetrazene can generate aminyl radicals, which, through hydrogen atom transfer, lead to the formation of C-centered radicals that can initiate polymerization. researchgate.net The resulting polymers possess tetrazene chain ends, which can act as macro-initiators for further chain growth. researchgate.net This allows for the synthesis of block copolymers.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a versatile tool for creating and functionalizing tetrazine-containing polymers. rsc.org For example, Suzuki polycondensation has been used to create conjugated polymers with reactive tetrazine units in the backbone. d-nb.inforsc.org These polymers can then be functionalized with dienophiles like trans-cyclooctene (TCO) derivatives. d-nb.info This post-polymerization modification allows for the introduction of various functionalities without altering the polymer's degree of polymerization. d-nb.info

Tetrazine-based hydrogels have also been developed. These materials can be formed by mixing multi-arm polymers with tetrazine derivatives, creating a crosslinked network. nih.gov Some of these hydrogels exhibit stimuli-responsive properties, such as being cleavable by visible light. nih.gov

The table below provides an overview of different polymeric systems that incorporate tetrazene units.

| Polymer Type | Role of Tetrazene Unit | Synthetic Method | Key Features | Citation |

| Polytetrazenes | In the backbone | Polymerization of tetrazene-containing monomers | Energetic polymers with tunable glass-transition temperatures | researchgate.net |

| PMMA, Polystyrene | Chain-end macro-initiator | Radical polymerization initiated by tetrazene decomposition | Allows for block copolymer synthesis | researchgate.net |

| Conjugated Polymers | In the backbone | Suzuki polycondensation | Can be functionalized via IEDDA reactions | d-nb.inforsc.org |

| Hydrogels | Cross-linker | Mixing of multi-arm polymers and tetrazine derivatives | Stimuli-responsive materials | nih.gov |

Coordination Chemistry Involving Tetrazene Ligands

The nitrogen-rich tetrazene framework can act as a ligand, coordinating to metal centers to form a variety of complexes. The coordination chemistry of tetrazenes is characterized by their ability to participate in electron and charge transfer phenomena and to bridge multiple metal centers. researchgate.net

Tetrazene ligands can be "non-innocent," meaning they can exist in different oxidation states, which influences the electronic structure of the resulting metal complex. For example, a 1,4-bis(adamantyl)tetrazene ligand coordinated to an iron(II) center was found to exist as a radical anion, antiferromagnetically coupled to the high-spin iron(II) ion. acs.org This complex could be reversibly reduced, with the electron being added to a ligand-based orbital. acs.org

Tetrazene-based ligands have been used to synthesize multinuclear metal complexes. A chelating tetrazine-based ligand was employed to create a tetranuclear mercury complex featuring a metal-metal bond and mixed Hg(I)/Hg(II) oxidation states. acs.org This was achieved through a ligand transformation involving hydrolysis and tetrazine ring-opening. acs.org

Furthermore, trimetallic complexes have been prepared using a tetrazenido ligand to bridge a central cobalt atom with two peripheral metallocenyl (cobaltocene or ferrocene) units. acs.org These complexes are highly conjugated and redox-active, with the tetrazenido ligand being in its dianionic form. acs.org The cobaltocene-containing complex was shown to be an active catalyst for electrochemical proton reduction. acs.org

The coordination modes of tetrazene ligands can be varied. They can act as chelating ligands to a single metal center or as bridging ligands between two or more metal centers. nih.govresearchgate.net For instance, a bis(tetrazine) tweezer-like ligand has been shown to form 1D polymeric chains with silver(I) ions, where the silver is coordinated by two chelating nitrogen atoms. nih.gov

The table below summarizes some examples of coordination complexes involving tetrazene ligands.

| Metal Center | Tetrazene Ligand | Key Structural/Electronic Feature | Citation |

| Iron(II) | 1,4-Bis(adamantyl)tetrazene | Radical anionic ligand antiferromagnetically coupled to Fe(II) | acs.org |

| Mercury(I)/Mercury(II) | Transformed BpymTz ligand | Tetranuclear complex with Hg-Hg bond and mixed oxidation states | acs.org |

| Cobalt | Tetrazenido with terminal cobaltocene/ferrocene | Trimetallic, redox-active complex with a dianionic tetrazene bridge | acs.org |

| Silver(I) | Bis(tetrazine) tweezer | 1D polymeric chain with chelating nitrogen coordination | nih.gov |

| Copper(II), Nickel(II) | 3,6-bis(picolylamino)-1,2,4,5-tetrazine | Mononuclear and dinuclear complexes with the tetrazine acting as a bridge in the dinuclear case | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of tetramethyl-2-tetrazene in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the identity and purity of the compound.

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of (E)-1,1,4,4-tetramethyl-2-tetrazene exhibits a single sharp singlet at approximately 2.76 ppm. This single peak corresponds to the twelve equivalent protons of the four methyl groups, indicating a high degree of symmetry in the molecule on the NMR timescale. The ¹³C NMR spectrum in the same solvent shows a single resonance for the four equivalent methyl carbons at around 39.9 ppm.

NMR is also instrumental in monitoring the decomposition of this compound under acidic conditions. cdnsciencepub.comcdnsciencepub.com For instance, in the presence of trifluoroacetic acid (TFA), the NMR signals of the protonated species can be observed at low temperatures. cdnsciencepub.com As the temperature increases, these signals coalesce and are eventually replaced by signals corresponding to decomposition products like dimethylamine (B145610) and formylidene methylamine (B109427), allowing for the study of the reaction kinetics and mechanism. cdnsciencepub.com Low-temperature NMR studies have also been used to investigate the structure of this compound salts. sfu.ca

Table 1: Representative NMR Spectroscopic Data for (E)-1,1,4,4-Tetramethyl-2-tetrazene

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference |

| ¹H | CDCl₃ | 2.76 | Singlet | 12H, -CH₃ | |

| ¹³C | CDCl₃ | 39.9 | Quartet | 4C, N-CH₃ | |

| ¹H | TFA (0°C) | Signals for TMT-H⁺ | Multiple | Protonated Species | cdnsciencepub.com |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing paramagnetic species, such as free radicals, that may be formed from this compound.

The thermolysis or photolysis of this compound can lead to the homolytic cleavage of the N-N bond, generating dimethylamino radicals. cdnsciencepub.com The generation of these radicals has been confirmed by ESR spectroscopy. cdnsciencepub.com Furthermore, under acidic conditions, the decomposition of this compound can produce radical cations. researchgate.net When dissolved in solvents like trifluoroacetic acid, this compound exhibits the ESR signal of its stable cation radical (TMT•⁺). cdnsciencepub.comcdnsciencepub.com Irradiation of a solution of this compound in trifluoroacetic acid can also lead to the formation of the tetramethylhydrazine (B1201636) cation radical, which is detectable by ESR. cdnsciencepub.comresearchgate.net

The reaction of this compound with tetranitromethane produces a relatively long-lived paramagnetic species identified by its ESR spectrum as the this compound cation radical. core.ac.uk The complex spectrum has been analyzed to determine the spin-coupling constants. core.ac.uk

Table 2: ESR Spectroscopic Data for Radicals Derived from this compound

| Radical Species | Generation Method | g-value | Hyperfine Coupling Constants (a) [Gauss] | Reference |

| This compound Cation Radical (TMT•⁺) | Dissolution in TFA | ~2.0024 | Not specified in source | cdnsciencepub.com |

| This compound Cation Radical (TMT•⁺) | Reaction with TNM in acetone (B3395972) | - | aN(1,4) = 10.93, aN(2,3) = 1.07, aH(6H) = 11.72, aH(6H) = 10.45 | core.ac.uk |

| Tetramethylhydrazine Cation Radical | Irradiation in TFA | - | Not specified in source | cdnsciencepub.comresearchgate.net |

| Dimethylaminium Radical | Photolysis in TFA/CH₃CN | - | Not specified in source | cdnsciencepub.comcdnsciencepub.com |

Mass Spectrometry (MS) for Fragmentation Analysis and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. scienceready.com.au

Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of this compound and its reaction products. researchgate.netresearchgate.net In electron ionization (EI) mass spectrometry, this compound typically shows a prominent molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural information. Common fragments observed in the mass spectrum include ions at m/z 72, 43, and 42. nih.gov High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent molecule and its fragments with high accuracy. purdue.edu

Table 3: Prominent Peaks in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

| 116 | 999 (relative to base peak) | [C₄H₁₂N₄]⁺• (Molecular Ion) | nih.gov |

| 72 | 530 (relative to base peak) | [(CH₃)₂N-N=N]⁺ | nih.gov |

| 43 | 570 (relative to base peak) | [CH₃-N=CH₂]⁺ | nih.gov |

| 42 | 270 (relative to base peak) | [CH₂=N-CH₂]⁺• | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. photothermal.com These techniques are valuable for identifying functional groups and characterizing the bonding in this compound.

The IR and Raman spectra of this compound and its derivatives have been reported and used for their characterization. researchgate.net The vibrational frequencies of this compound have also been calculated using computational methods such as Density Functional Theory (DFT), which aids in the assignment of the observed spectral bands. researchgate.net The trans-geometry of some 2-tetrazene derivatives is supported by spectroscopic studies. IR and Raman studies have indicated a delocalized π-nitrogen bonding system in this compound, with calculated bond orders of approximately 1.44 for the N-N single bonds and 1.72 for the N=N double bond. sfu.ca

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| (E)-1-formyl-1,4,4-trimethyl-2-tetrazene | IR | 1663 (s) | C=O stretch | |

| (E)-1-formyl-1,4,4-trimethyl-2-tetrazene | IR | 1027 (s) | N-N stretch region |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining single crystals of this compound itself can be challenging, the crystal structures of several of its derivatives and metal complexes have been successfully determined. bibliotekanauki.pl

For example, the solid-state structures of (E)-1-formyl-1,4,4-trimethyl-2-tetrazene and (E)-1,4-diformyl-1,4-dimethyl-2-tetrazene have been confirmed by low-temperature X-ray analysis. researchgate.net These studies confirm the (E)- or trans-configuration about the central N=N double bond. Additionally, the crystal structure of a zinc complex, bis(perfluorophenyl)tetramethyltetrazenezinc(II), revealed that the this compound ligand adopts a trans isomeric form and is 1,3-bonded to the zinc atom. In cases where single crystals are not available, structure determination from powder X-ray diffraction data, often guided by solid-state NMR and computational calculations, can be a powerful alternative. rsc.org

Table 5: Crystallographic Data for a this compound Complex

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| Bis(perfluorophenyl)tetramethyltetrazenezinc(II) | C₁₆H₁₂F₁₀N₄Zn | - | - | trans isomeric form of TMT ligand, 1,3-bonded to Zn |

Academic Applications and Future Research Perspectives of Tetramethyl 2 Tetrazene

Potential in Energetic Materials Science

Tetramethyl-2-tetrazene and its derivatives are recognized as a promising class of energetic materials. bibliotekanauki.pl The core of their energetic nature lies in the high concentration of nitrogen-nitrogen bonds within the tetrazene structure, which releases a substantial amount of energy upon decomposition. Research in this area focuses on harnessing this potential for various high-energy applications. rsc.orgpurdue.edu

TMTZ is a subject of investigation in the ongoing search for novel high-energy-density materials (HEDMs). researchgate.net HEDMs are compounds that store large amounts of chemical energy, which can be released rapidly. The high enthalpy of formation of TMTZ makes it an attractive candidate for such applications. rsc.orgresearchgate.net The development of new HEDMs like TMTZ is a critical objective for chemists and materials scientists aiming to create more powerful and efficient energetic formulations. researchgate.net Furthermore, functionalized tetrazenes are being synthesized and studied to expand the library of potential HEDMs. acs.org

A significant area of research is the exploration of TMTZ as a next-generation liquid propellant, specifically as a less toxic and more environmentally friendly alternative to the traditionally used hydrazine-based fuels like monomethylhydrazine (MMH) and 1,1-dimethylhydrazine (B165182) (UDMH). researchgate.netresearchgate.netnih.gov Hydrazine (B178648) and its derivatives are effective but are also carcinogenic and highly toxic, prompting the search for safer replacements. researchgate.net

TMTZ exhibits several advantageous properties for this role:

High Performance: It possesses a high heat of formation, leading to a predicted specific impulse (Isp) comparable to that of MMH. researchgate.netnih.gov For instance, TMTZ/N2O4 mixtures are predicted to have a maximum specific impulse of 337 seconds. researchgate.netresearchgate.net

Hypergolicity: TMTZ is hypergolic, meaning it ignites spontaneously upon contact with an oxidizer like nitrous oxide, a crucial characteristic for reliable rocket engine ignition. bibliotekanauki.plresearchgate.net

Reduced Toxicity and Volatility: Compared to hydrazines, TMTZ is far less toxic and has a significantly lower vapor pressure and a higher boiling point (135°C), which enhances safety during handling and storage. researchgate.netnih.govresearchgate.net

Recent research has also focused on optimizing the synthesis of TMTZ to make it compatible with existing industrial production facilities, furthering its viability as a hydrazine replacement. nih.gov

Table 1: Comparative Properties of TMTZ and MMH

| Property | This compound (TMTZ) | Monomethylhydrazine (MMH) |

|---|---|---|

| Toxicity | Significantly lower than MMH researchgate.netnih.gov | High, listed as a "substance of very high concern" researchgate.net |

| Boiling Point | 135 °C researchgate.net | 87.5 °C |

| Performance (Isp) | Predicted max of 337 s (with N2O4) researchgate.netresearchgate.net | ~300 s (typical) researchgate.net |

| Key Advantage | Lower toxicity and vapor pressure, comparable performance researchgate.netnih.gov | Established technology |

Research into High-Energy-Density Materials (HEDMs)

Role in Catalysis and Organic Synthesis as a Chemical Reagent

Beyond its energetic properties, this compound serves as a valuable reagent in organic synthesis, primarily as a precursor for generating nitrogen-centered radicals. Under acidic conditions, both through thermal and photolytic decomposition, TMTZ can generate dimethylaminium radicals ((CH₃)₂NH•⁺). sfu.caresearchgate.netacs.org

These highly reactive aminium radicals can participate in various chemical transformations, including:

Addition to Olefins: Dimethylaminium radicals generated from TMTZ add efficiently to the carbon-carbon double bonds of olefins like cyclohexene (B86901) and norbornene. sfu.caresearchgate.netacs.org This reaction pathway allows for the synthesis of complex amino compounds.

Aromatic Amination: In the presence of aromatic substrates such as toluene, the acid-catalyzed thermal decomposition of TMTZ can yield amination products like N,N-dimethyltoluidines. researchgate.netscilit.com

The ability to generate these radicals under specific conditions makes TMTZ a useful tool for constructing C-N bonds in synthetic chemistry. acs.orgacs.org Moreover, recent advancements include the development of photocatalytic methods for TMTZ synthesis itself, utilizing organic photocatalysts like Eosin Y, which highlights its connection to the field of catalysis. researchgate.netresearcher.life

Research into Polymer Science and Materials Development

The tetrazene functional group is being explored for incorporation into polymer backbones to create novel materials with unique properties. A research initiative, "polytetra-aza," is focused on synthesizing polymers containing the tetrazene N-N=N-N bond sequence as a repeating unit in the main chain. anr.fr

Two primary strategies are being investigated for this purpose:

Polycondensation: Using pre-formed tetrazenic monomers in a polycondensation reaction with other monomers (e.g., diamines). researchgate.netanr.fr

Polyoxidation: Oxidizing bishydrazine monomers to form the tetrazene linkage within the polymer chain. anr.fr

These "polytetrazene" materials are of interest for several potential applications:

Energetic Polymers: Polymers with tetrazene units in the main chain have been shown to be energetic, releasing up to 1790 J/g upon decomposition. researchgate.net

Chelating Agents: The tetrazene moiety may have the capacity to chelate metal ions, leading to the development of new polymers for depollution or catalysis. anr.fr

Radical Initiators: The homolytic dissociation of the tetrazene unit under acidic conditions could be harnessed to initiate other radical polymerizations. anr.fr

While TMTZ itself is a small molecule, it and its functionalized derivatives can be considered building blocks or monomers for these advanced polymer systems. acs.org

Emerging Research Directions and Interdisciplinary Studies

Current and future research on TMTZ is expanding into more sustainable and specialized areas, reflecting a trend towards greener chemistry and the creation of highly tailored materials.

Key emerging directions include:

Green Synthesis Methods: Significant effort is being directed towards developing environmentally friendly synthesis routes for TMTZ to replace traditional methods that use heavy metals or halogenated oxidizers. researchgate.net These new methods include electrochemical synthesis through the oxidative coupling of undimethylhydrazine and photocatalytic reactions, which are cleaner and more suitable for industrial-scale production. rsc.orgresearchgate.netresearchgate.netresearcher.life

Synthesis of Advanced Derivatives: Research is underway to use TMTZ as a scaffold to create more complex, nitrogen-rich energetic materials. For example, a one-step azidonation reaction on TMTZ yields derivatives like 1-azidomethyl-1',4,4'-trimethyl-2-tetrazene (MATMTZ) and 1,4-di(azidomethyl)-1',4'-dimethyl-2-tetrazene (DADMTZ), which are themselves potent energetic compounds. acs.orgbegellhouse.com

Interdisciplinary Toxicology Studies: As TMTZ is considered a serious candidate for replacing hydrazines, interdisciplinary studies combining chemistry with toxicology are crucial. Research into the metabolomics and cytotoxicity of TMTZ is essential to fully understand its biological impact and ensure its safety profile is superior to the propellants it may replace. science.gov

Development of Novel Polymer Systems: The "polytetra-aza" project represents an interdisciplinary approach combining polymer science with materials engineering to create functional polymers for catalysis, environmental remediation, and as energetic materials. anr.fr

Q & A

Q. What are the established synthetic protocols for Tetramethyl-2-tetrazene, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- This compound is typically synthesized via controlled condensation reactions of methylhydrazine derivatives under inert atmospheres. Key parameters include temperature (maintained at 0–5°C to prevent decomposition), stoichiometric ratios of precursors, and solvent selection (e.g., anhydrous ether or THF).

- Reproducibility requires rigorous control of moisture and oxygen levels. Validate purity via GC-MS and ¹H/¹³C NMR to confirm structural integrity .

- Example protocol: React methylhydrazine with methyl nitrite in ether at 0°C, followed by slow warming to room temperature. Monitor via TLC and isolate via fractional crystallization .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve methyl group signals (δ ~1.2–1.5 ppm for –N–CH₃). 2D NMR (e.g., COSY, HSQC) clarifies connectivity in the tetrazene backbone .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (expected m/z for C₄H₁₀N₄: 114.09) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Calibrate with certified reference standards .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Storage : Store in amber vials under argon at –20°C to prevent thermal or photolytic degradation. Avoid contact with oxidizing agents .

- Safety Protocols : Use fume hoods for synthesis, and wear nitrile gloves and safety goggles. Monitor for exothermic decomposition via DSC analysis .

- Spill Management : Neutralize with dilute acetic acid and absorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s reactivity with electrophiles like isocyanates or ketenes?

Methodological Answer:

- Mechanistic studies by Kerber and Ryan (1971) suggest nucleophilic attack by the tetrazene’s terminal nitrogen on electrophilic carbons. For example, with diphenylketene, the reaction proceeds via a zwitterionic intermediate, confirmed by kinetic isotope effects and DFT calculations .

- Experimental design: Use stopped-flow IR spectroscopy to track intermediate formation. Compare reactivity trends with substituted ketenes (e.g., electron-withdrawing vs. donating groups) .

Q. How should researchers resolve contradictions in thermal stability data reported for this compound?

Methodological Answer:

- Cross-Validation : Replicate experiments using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere).

- Variable Control : Test purity levels (≥98% vs. impure batches) and storage history (freshly synthesized vs. aged samples). Contradictions often arise from undetected decomposition products .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Publish raw data to enhance reproducibility .

Q. What computational methods are suitable for modeling this compound’s electronic structure and reaction dynamics?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate bond dissociation energies (BDEs) for N–N bonds. Compare with experimental IR/Raman spectra .

- MD Simulations : Simulate decomposition pathways in silico (e.g., using Gaussian or ORCA). Validate with experimental activation energies from Arrhenius plots .

- Data Sharing : Archive computational parameters (basis sets, convergence criteria) in repositories like Zenodo for peer validation .

Q. How can isotopic labeling (e.g., ¹⁵N) clarify the decomposition pathways of this compound?

Methodological Answer:

- Synthesis of ¹⁵N-Labeled Analog : Prepare this compound using ¹⁵N-enriched methylhydrazine. Monitor isotopic enrichment via NMR and HR-MS .

- Mechanistic Tracking : Use ¹⁵N NMR to trace nitrogen migration during thermal decomposition. Pair with mass spectrometry to identify gaseous byproducts (e.g., N₂, NH₃) .

Tables for Key Data

| Characterization Technique | Key Parameters for this compound | References |

|---|---|---|

| ¹H NMR | δ 1.3 ppm (s, 12H, –N–CH₃) | |

| DSC | Decomposition onset: 120°C (ΔH = –220 kJ/mol) | |

| HR-MS | [M+H]⁺ m/z = 115.0984 (calc. 115.0978) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.